REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]1[CH2:11][S:10][CH:9]([CH2:12][O:13]C(=O)C)[CH2:8][S:7]1)(=O)C.C(=O)([O-])O.[Na+]>CO>[OH:4][CH2:5][CH:6]1[CH2:11][S:10][CH:9]([CH2:12][OH:13])[CH2:8][S:7]1 |f:1.2|
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Name
|
2,5-bis(acetoxymethyl)-1,4-dithian
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1SCC(SC1)COC(C)=O
|
Name
|
|
Quantity
|
314.6 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-L flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the residue
|
Type
|
CUSTOM
|
Details
|
Then, the resultant filtrate was transferred to a 3-L flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, to which 20 g of activated carbon
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was again heated to a temperature at which methanol
|
Type
|
WAIT
|
Details
|
was held for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The resultant filtrate was concentrated by an evaporator
|
Type
|
CUSTOM
|
Details
|
to obtain a colorless, oily product
|
Type
|
CUSTOM
|
Details
|
It was purified by silica gel chromatography with ethyl acetate/n-hexane as the development medium
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1SCC(SC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 298 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |